Cas no 2229436-01-3 (methyl 3-1-(aminomethyl)-2,2-difluorocyclopropylbenzoate)
methyl 3-1-(aminomethyl)-2,2-difluorocyclopropylbenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-1-(aminomethyl)-2,2-difluorocyclopropylbenzoate
- 2229436-01-3
- methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate
- EN300-1971677
-
- Inchi: 1S/C12H13F2NO2/c1-17-10(16)8-3-2-4-9(5-8)11(7-15)6-12(11,13)14/h2-5H,6-7,15H2,1H3
- InChI Key: AGKWKIKXNLPNBJ-UHFFFAOYSA-N
- SMILES: FC1(CC1(C1C=CC=C(C(=O)OC)C=1)CN)F
Computed Properties
- Exact Mass: 241.09143498g/mol
- Monoisotopic Mass: 241.09143498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.3Ų
methyl 3-1-(aminomethyl)-2,2-difluorocyclopropylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1971677-0.05g |
methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate |
2229436-01-3 | 0.05g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1971677-0.1g |
methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate |
2229436-01-3 | 0.1g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1971677-0.25g |
methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate |
2229436-01-3 | 0.25g |
$1235.0 | 2023-09-16 | ||
| Enamine | EN300-1971677-0.5g |
methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate |
2229436-01-3 | 0.5g |
$1289.0 | 2023-09-16 | ||
| Enamine | EN300-1971677-1.0g |
methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate |
2229436-01-3 | 1g |
$1343.0 | 2023-06-02 | ||
| Enamine | EN300-1971677-2.5g |
methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate |
2229436-01-3 | 2.5g |
$2631.0 | 2023-09-16 | ||
| Enamine | EN300-1971677-5.0g |
methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate |
2229436-01-3 | 5g |
$3894.0 | 2023-06-02 | ||
| Enamine | EN300-1971677-10.0g |
methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate |
2229436-01-3 | 10g |
$5774.0 | 2023-06-02 | ||
| Enamine | EN300-1971677-1g |
methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate |
2229436-01-3 | 1g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-1971677-5g |
methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]benzoate |
2229436-01-3 | 5g |
$3894.0 | 2023-09-16 |
methyl 3-1-(aminomethyl)-2,2-difluorocyclopropylbenzoate Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on methyl 3-1-(aminomethyl)-2,2-difluorocyclopropylbenzoate
Introduction to Methyl 3-1-(Aminomethyl)-2,2-Difluorocyclopropylbenzoate (CAS No 2229436-01-3)
Methyl 3-1-(Aminomethyl)-2,2-Difluorocyclopropylbenzoate, with the CAS number 2229436-01-3, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has been extensively studied for its unique structural properties and potential applications in drug development and materials science.
The name Methyl 3-1-(Aminomethyl)-2,2-Difluorocyclopropylbenzoate highlights its key structural features: a benzoate group attached to a cyclopropane ring substituted with amino and difluoro groups. The cyclopropane ring is a three-membered carbon ring, which introduces significant ring strain and reactivity into the molecule. The difluoro substitution at the 2-position further enhances the molecule's electronic properties, making it a versatile building block for various chemical reactions.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have explored its synthetic pathways, including methods involving nucleophilic aromatic substitution and cyclopropanation reactions. These studies have provided insights into the reactivity of the cyclopropane ring and its ability to participate in various chemical transformations.
In terms of applications, Methyl 3-1-(Aminomethyl)-2,2-Difluorocyclopropylbenzoate has shown promise in the development of novel pharmaceutical agents. Its structure allows for potential interactions with biological targets, such as enzymes and receptors, making it a valuable compound in drug discovery efforts. Additionally, its unique electronic properties make it a candidate for use in advanced materials, such as semiconductors and optoelectronic devices.
One of the most recent advancements in understanding this compound involves its role in medicinal chemistry. Scientists have investigated its ability to modulate cellular signaling pathways, particularly those involved in inflammation and cancer. Preliminary results suggest that this compound may possess anti-inflammatory and anti-cancer properties, although further research is needed to confirm these findings.
The synthesis of Methyl 3-1-(Aminomethyl)-2,2-Difluorocyclopropylbenzoate involves multiple steps, each requiring precise control over reaction conditions to ensure high yields and purity. The process typically begins with the preparation of the benzoate ester precursor, followed by the introduction of the cyclopropane ring through a Friedel-Crafts alkylation or similar reaction. Subsequent functionalization steps introduce the amino and difluoro groups into the structure.
From an environmental perspective, there is growing interest in understanding the fate and toxicity of this compound. Researchers are investigating its biodegradation pathways and potential impact on aquatic ecosystems. Initial studies suggest that it may undergo rapid degradation under certain environmental conditions, reducing its persistence in natural systems.
In conclusion, Methyl 3-1-(Aminomethyl)-2,2-Difluorocyclopropylbenzoate (CAS No 2229436-01-3) is a multifaceted compound with significant potential across various fields of science and technology. Its unique structure provides a platform for exploring new chemical reactions and developing innovative applications in medicine and materials science.
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